molecular formula C5H11NO3 B8791274 Ethyl 2-aminooxypropanoate CAS No. 5766-86-9

Ethyl 2-aminooxypropanoate

Cat. No.: B8791274
CAS No.: 5766-86-9
M. Wt: 133.15 g/mol
InChI Key: IHTQHULEWGMKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-aminooxypropanoate is an organic compound with the molecular formula C5H11NO3 It is a derivative of propionic acid and contains an aminooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-aminooxypropanoate typically involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom to form the aminooxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminooxypropanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the aminooxy group under mild conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 2-aminooxypropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of pyridoxal phosphate-dependent enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-aminooxypropanoate involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group forms a covalent bond with the aldehyde group of pyridoxal phosphate, thereby blocking the enzyme’s active site and preventing substrate binding. This inhibition can affect various metabolic pathways, including amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminooxy-acetic acid ethyl ester
  • 2-Aminooxy-butyric acid ethyl ester
  • 2-Aminooxy-valeric acid ethyl ester

Uniqueness

Ethyl 2-aminooxypropanoate is unique due to its specific reactivity and the presence of the aminooxy group, which allows it to participate in a wide range of chemical reactions. Its potential as an enzyme inhibitor also sets it apart from other similar compounds.

Properties

CAS No.

5766-86-9

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

ethyl 2-aminooxypropanoate

InChI

InChI=1S/C5H11NO3/c1-3-8-5(7)4(2)9-6/h4H,3,6H2,1-2H3

InChI Key

IHTQHULEWGMKHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)ON

Origin of Product

United States

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